3-Acetyl-4-hydroxybenzoic acid chemical properties and structure
3-Acetyl-4-hydroxybenzoic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 3-Acetyl-4-hydroxybenzoic acid. It includes a summary of its known spectral data and an exploration of its application in drug discovery. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Chemical Structure and Identification
3-Acetyl-4-hydroxybenzoic acid is an organic compound featuring a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and an acetyl group.
Table 1: Structural and Identification Data
| Parameter | Value | Reference |
| IUPAC Name | 3-Acetyl-4-hydroxybenzoic acid | |
| Molecular Formula | C₉H₈O₄ | |
| Molecular Weight | 180.16 g/mol | |
| CAS Number | 16357-40-7 | |
| SMILES | CC(=O)c1cc(c(O)cc1)C(=O)O | |
| InChI | InChI=1S/C9H8O4/c1-5(10)6-3-7(9(12)13)2-4-8(6)11/h2-4,11H,1H3,(H,12,13) | |
| InChIKey | FPBXWXGOFQSROI-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data for some physicochemical properties of 3-Acetyl-4-hydroxybenzoic acid are not widely reported in publicly available literature. However, based on its structure and data for related compounds, the following characteristics can be inferred.
Table 2: Physicochemical Properties
| Property | Value/Description | Notes |
| Melting Point | Data not available | For comparison, the melting point of the parent compound, 4-hydroxybenzoic acid, is 214-217 °C. |
| Boiling Point | Data not available | Expected to be high and likely to decompose upon boiling at atmospheric pressure. |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate. Limited solubility in water. | The presence of both polar (hydroxyl, carboxylic acid) and non-polar (benzene ring, acetyl group) moieties influences its solubility. |
| pKa | Data not available | The pKa of the carboxylic acid group is expected to be in the range of 3-5, similar to other benzoic acid derivatives. The phenolic hydroxyl group will have a higher pKa. |
Synthesis
A common and effective method for the synthesis of 3-Acetyl-4-hydroxybenzoic acid is the Fries rearrangement of an acylated precursor, such as methyl 4-acetoxybenzoate.[1][2][3]
Experimental Protocol: Fries Rearrangement
This protocol describes the synthesis of 3-Acetyl-4-hydroxybenzoic acid from methyl 4-acetoxybenzoate.[1]
Materials:
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Methyl 4-acetoxybenzoate
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Anhydrous aluminum chloride (AlCl₃)
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Potassium chloride (KCl)
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2 M Hydrochloric acid (HCl)
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Ethanol (EtOH)
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Argon or other inert gas
Procedure:
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Thoroughly mix methyl 4-acetoxybenzoate (1.0 equivalent) and potassium chloride (1.0 equivalent) in a reaction vessel.
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Add anhydrous aluminum chloride (3.0 equivalents) to the solid mixture.
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Stir the mixture under an inert atmosphere (e.g., argon).
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Heat the mixture to 120 °C for 1 hour, during which a white sludge will form.
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Increase the temperature to 170 °C and heat for an additional 30 minutes. A yellow solid that cannot be stirred will form.
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Cool the reaction mixture to room temperature.
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Dissolve the solid in a mixture of 2 M HCl and ethanol.
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Reflux the resulting solution for 1 hour.
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Cool the solution to 0 °C to induce the precipitation of a yellow solid.
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Isolate the crude product by vacuum filtration.
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Recrystallize the solid from ethanol to yield pure 3-Acetyl-4-hydroxybenzoic acid as a yellow crystalline solid.[1]
A reported yield for this synthesis is approximately 60%.[1]
Diagram 1: Synthesis Workflow of 3-Acetyl-4-hydroxybenzoic acid
Caption: Workflow for the synthesis of 3-Acetyl-4-hydroxybenzoic acid.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 3-Acetyl-4-hydroxybenzoic acid.
Table 3: 1H and 13C NMR Spectral Data
| 1H NMR (400 MHz, d₆-acetone) | 13C NMR (126 MHz, d₆-acetone) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 8.55 | d, J = 2.1 Hz |
| 8.19 | dd, J = 8.7, 2.1 Hz |
| 7.06 | d, J = 8.8 Hz |
| 2.73 | s |
Data sourced from reference[1]. Note: Some assignments in the 13C NMR are general for aromatic carbons as specific assignment was not provided in the source.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
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O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
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O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹
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C-H stretch (aromatic): Around 3000-3100 cm⁻¹
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C=O stretch (carboxylic acid): Around 1680-1710 cm⁻¹
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C=O stretch (ketone): Around 1660-1700 cm⁻¹
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C=C stretch (aromatic): Around 1450-1600 cm⁻¹
The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands characteristic of a substituted benzene ring.
Biological Activity and Applications in Drug Development
While extensive biological studies on 3-Acetyl-4-hydroxybenzoic acid are limited, it has been identified as a valuable building block in medicinal chemistry.
A notable application is its use as a fragment in the design of novel human Estrogen Receptor Alpha (ERα) antagonists.[4] In this context, the 3-acetyl-4-hydroxybenzoic acid moiety was incorporated into a larger molecule to interact with key amino acid residues in the ligand-binding domain of ERα, aiming to develop new therapeutic agents for breast cancer.[4] This highlights its potential as a scaffold for developing targeted therapies.
Safety and Handling
3-Acetyl-4-hydroxybenzoic acid should be handled with care in a laboratory setting. Based on available safety data for related compounds, it is advisable to take the following precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-Acetyl-4-hydroxybenzoic acid is a readily synthesizable compound with well-defined structural features. While some of its physicochemical properties are not extensively documented, its synthesis via the Fries rearrangement is well-established. The available NMR data provide clear characterization of its structure. Its emerging role as a key fragment in the development of targeted therapeutics, such as ERα antagonists, underscores its importance for future research in medicinal chemistry and drug discovery. Further investigation into its biological activities may reveal additional therapeutic potential.
References
- 1. Fluorometric Analysis of Carrier-Protein-Dependent Biosynthesis through a Conformationally Sensitive Solvatochromic Pantetheinamide Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
